n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
CAS No.: 17574-13-9
Cat. No.: VC18746999
Molecular Formula: C6H9N3OS
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17574-13-9 |
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Molecular Formula | C6H9N3OS |
Molecular Weight | 171.22 g/mol |
IUPAC Name | N'-(4-methyl-1,3-thiazol-2-yl)acetohydrazide |
Standard InChI | InChI=1S/C6H9N3OS/c1-4-3-11-6(7-4)9-8-5(2)10/h3H,1-2H3,(H,7,9)(H,8,10) |
Standard InChI Key | DVAAYHDRNNRTOM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC(=N1)NNC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula and a molecular weight of 171.22 g/mol . Its IUPAC name, N'-(4-methyl-1,3-thiazol-2-yl)acetohydrazide, reflects the acetohydrazide moiety (-NH-NH-C(=O)-CH) attached to the 2-position of the 4-methylthiazole ring. Key spectral data include:
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1H-NMR: Signals at δ 2.30 ppm (methyl group), δ 2.62–4.11 ppm (methylene protons), and δ 6.71–7.50 ppm (thiazole and aromatic protons) .
Comparative Structural Analysis
The thiazole ring’s electron-rich nature enables π-π stacking and hydrogen bonding, critical for biological interactions. Substituents influence reactivity:
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via condensation reactions. A representative method involves:
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Hydrazide Formation: Reacting ethyl 2-(4-methylthiazol-2-yl)acetate with hydrazine hydrate in ethanol under reflux.
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Cyclization: Using Hantzsch-type reactions, where α-haloketones or aldehydes condense with thiourea derivatives . Optimized conditions (aqueous NaCO, glycine catalyst) yield purities >90% .
Derivative Synthesis
n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide serves as a precursor for:
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Hydrazones: Condensation with aldehydes (e.g., furfural) forms Schiff bases, enhancing antimicrobial activity .
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Acetylated Derivatives: Acetylation with acetic anhydride improves lipid solubility .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The mechanism may involve:
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Thymidylate Synthase Inhibition: Competitive binding to the folate-binding site .
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Membrane Disruption: Thiazole’s lipophilicity facilitates cell wall penetration.
Plant Growth Regulation
At 10–50 ppm concentrations, the compound increases rapeseed (Brassica napus) yield by 15–20% through auxin-like activity . Field trials show enhanced oil content (12.8% vs. 10.5% control) .
Enzymatic Interactions
Docking studies predict strong binding (ΔG = -9.2 kcal/mol) to CYP51A1 (lanosterol 14α-demethylase), a fungal cytochrome P450 enzyme . This aligns with its antifungal effects against Candida albicans (IC: 28 µM) .
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s scaffold is being optimized for:
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Antitubercular Agents: Structural analogs inhibit Mycobacterium tuberculosis H37Rv (IC: 4.7 µM) .
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Antioxidants: Scavenges DPPH radicals with EC = 42 µM.
Agricultural Chemistry
As a biodegradable plant growth stimulant, it outperforms traditional auxins in drought conditions . Patent applications cover seed treatment formulations (US20230183221A1).
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